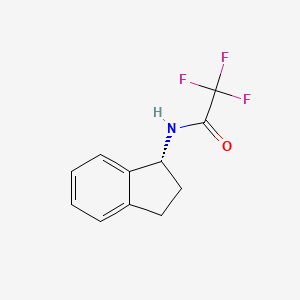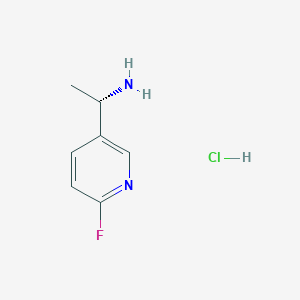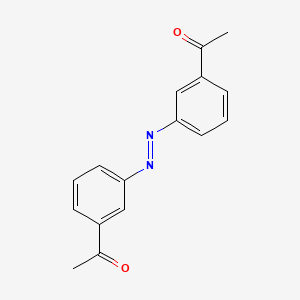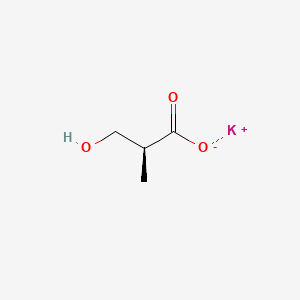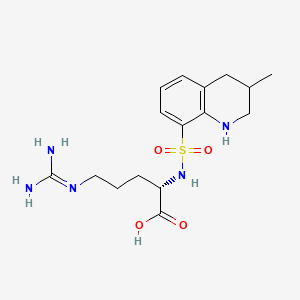
((3-Methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-L-arginine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((3-Methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-L-arginine is a complex organic compound known for its significant role in various scientific research fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((3-Methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-L-arginine typically involves multiple steps, starting from the basic building blocks of quinoline and arginine derivatives. The process often includes:
Formation of the Quinoline Derivative: This step involves the synthesis of 3-Methyl-1,2,3,4-tetrahydroquinoline through a series of reactions including cyclization and reduction.
Sulfonylation: The quinoline derivative is then subjected to sulfonylation using sulfonyl chloride under controlled conditions to introduce the sulfonyl group.
Coupling with L-Arginine: The final step involves coupling the sulfonylated quinoline derivative with L-arginine using peptide coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
((3-Methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-L-arginine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the sulfonyl group to a sulfinyl or sulfhydryl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions are carried out in polar solvents under mild to moderate temperatures.
Major Products
Oxidation Products: Quinoline N-oxide derivatives.
Reduction Products: Sulfinyl or sulfhydryl derivatives.
Substitution Products: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
((3-Methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-L-arginine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of anticoagulants and enzyme inhibitors.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ((3-Methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-L-arginine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group plays a crucial role in binding to the active site of enzymes, inhibiting their activity. This compound is particularly noted for its ability to inhibit thrombin, a key enzyme in the blood coagulation pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
Argatroban: A synthetic thrombin inhibitor with a similar sulfonyl-arginine structure.
NAPAP: Another thrombin inhibitor with a different structural framework but similar inhibitory properties.
Uniqueness
This compound stands out due to its unique combination of a quinoline derivative and L-arginine, providing a distinct mechanism of action and a broad range of applications in various scientific fields.
Propriétés
Formule moléculaire |
C16H25N5O4S |
|---|---|
Poids moléculaire |
383.5 g/mol |
Nom IUPAC |
(2S)-5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoic acid |
InChI |
InChI=1S/C16H25N5O4S/c1-10-8-11-4-2-6-13(14(11)20-9-10)26(24,25)21-12(15(22)23)5-3-7-19-16(17)18/h2,4,6,10,12,20-21H,3,5,7-9H2,1H3,(H,22,23)(H4,17,18,19)/t10?,12-/m0/s1 |
Clé InChI |
SWWHZCLHJCCZNR-KFJBMODSSA-N |
SMILES isomérique |
CC1CC2=C(C(=CC=C2)S(=O)(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC1 |
SMILES canonique |
CC1CC2=C(C(=CC=C2)S(=O)(=O)NC(CCCN=C(N)N)C(=O)O)NC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2S,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl acetate](/img/structure/B15293603.png)
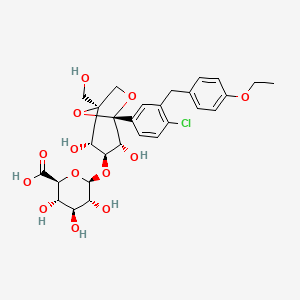
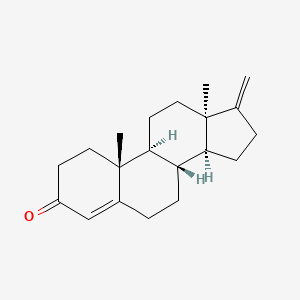
![2-[4-(1,2-Diphenyl-1-propenyl)phenoxy]-N,N-dimethylethanamine (E/Z Mixture)](/img/structure/B15293634.png)

![3-[1-(3-methylbutyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B15293653.png)
![2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)-5-[1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]pyridine-3-carboxylic acid](/img/structure/B15293657.png)



